molecular formula C17H14FN3O4S2 B2500332 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide CAS No. 923114-53-8

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2500332
CAS No.: 923114-53-8
M. Wt: 407.43
InChI Key: SEVYIJFXJSDVFC-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the fluorophenyl group and the nitrobenzenesulfonamide moiety further enhances its potential biological activities.

Preparation Methods

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves the following steps:

Comparison with Similar Compounds

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide can be compared with other thiazole derivatives:

This compound stands out due to its unique combination of a fluorophenyl group and a nitrobenzenesulfonamide moiety, which contribute to its distinct biological activities.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-13-7-5-12(6-8-13)17-20-14(11-26-17)9-10-19-27(24,25)16-4-2-1-3-15(16)21(22)23/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVYIJFXJSDVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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